molecular formula C21H30N2OS2 B11036654 N-[3-(3-Methyl-1-piperidinyl)propyl]-6,7,8,9-tetrahydro-1H-thiopyrano[4,3-B][1]benzothiophene-3-carboxamide

N-[3-(3-Methyl-1-piperidinyl)propyl]-6,7,8,9-tetrahydro-1H-thiopyrano[4,3-B][1]benzothiophene-3-carboxamide

Cat. No.: B11036654
M. Wt: 390.6 g/mol
InChI Key: KTLYLDMTGYBKTC-UHFFFAOYSA-N
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Description

E722-2648 is a novel small molecule inhibitor that specifically targets the interaction between β-catenin and BCL9. This compound has shown significant potential in blocking oncogenic Wnt signaling and disrupting cholesterol homeostasis, particularly in colorectal cancer cells .

Preparation Methods

The synthetic routes and reaction conditions for E722-2648 involve several steps. The compound is synthesized through a series of chemical reactions, starting with the formation of the core structure, followed by the addition of functional groups. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

E722-2648 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

E722-2648 has a wide range of scientific research applications, including:

    Chemistry: It is used as a probe to study the interaction between β-catenin and BCL9, providing insights into the molecular mechanisms of Wnt signaling.

    Biology: The compound is used to investigate the role of β-catenin/BCL9 interaction in cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: E722-2648 has shown potential as an anti-cancer agent, particularly in colorectal cancer, by inhibiting Wnt signaling and disrupting cholesterol homeostasis.

    Industry: The compound is used in the development of new therapeutic agents targeting the Wnt signaling pathway .

Mechanism of Action

E722-2648 exerts its effects by specifically inhibiting the interaction between β-catenin and BCL9. This inhibition blocks the oncogenic Wnt signaling pathway, leading to the downregulation of Wnt target genes and disruption of cholesterol homeostasis. The molecular targets involved include β-catenin, BCL9, and various components of the Wnt signaling pathway .

Comparison with Similar Compounds

E722-2648 is unique in its specific inhibition of the β-catenin/BCL9 interaction. Similar compounds include:

  • Wnt/β-catenin-IN-2
  • CDK8-IN-11
  • Monensin sodium
  • PTK7/β-catenin-IN-6

These compounds also target the Wnt signaling pathway but may have different mechanisms of action or molecular targets. E722-2648 stands out due to its specificity and potency in inhibiting the β-catenin/BCL9 interaction .

Properties

Molecular Formula

C21H30N2OS2

Molecular Weight

390.6 g/mol

IUPAC Name

N-[3-(3-methylpiperidin-1-yl)propyl]-6,7,8,9-tetrahydro-1H-thiopyrano[4,3-b][1]benzothiole-3-carboxamide

InChI

InChI=1S/C21H30N2OS2/c1-15-6-4-10-23(13-15)11-5-9-22-21(24)20-12-19-17(14-25-20)16-7-2-3-8-18(16)26-19/h12,15H,2-11,13-14H2,1H3,(H,22,24)

InChI Key

KTLYLDMTGYBKTC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCCNC(=O)C2=CC3=C(CS2)C4=C(S3)CCCC4

Origin of Product

United States

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